2,2-Difluoroacetyl chloride

Catalog No.
S755491
CAS No.
381-72-6
M.F
C2HClF2O
M. Wt
114.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroacetyl chloride

2,2-Difluoroacetyl chloride (CAS 381-72-6) solves the inefficiencies of difluoroacetic acid/anhydride acylation: it eliminates mass-intensive coupling reagents and poor atom economy that generates fluorinated waste and poisons noble metal catalysts.

  • Direct electrophile for CHF2 incorporation without activation steps.
  • Maximizes atom economy, reducing waste vs. anhydride by ~50%.
  • High purity ensures catalyst longevity in downstream reductions.

Ideal for API and agrochemical intermediate synthesis requiring bioisosteric difluoromethyl groups.

CAS Number

381-72-6

Product Name

2,2-Difluoroacetyl chloride

IUPAC Name

2,2-difluoroacetyl chloride

Molecular Formula

C2HClF2O

Molecular Weight

114.48 g/mol

InChI

InChI=1S/C2HClF2O/c3-1(6)2(4)5/h2H

InChI Key

KURKJXZWCPWPFX-UHFFFAOYSA-N

SMILES

C(C(=O)Cl)(F)F

Canonical SMILES

C(C(=O)Cl)(F)F

The exact mass of the compound 2,2-Difluoroacetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,2-Difluoroacetyl chloride, 2,2-Difluoroethanoyl chloride, Difluoroacetyl chloride, Acetyl chloride, 2,2-difluoro-, CHF2COCl

Purity

97%

Package Size

5 g, 10 g, 25 g

2,2-Difluoroacetyl chloride (CAS 381-72-6) is a highly reactive, volatile fluorinated acylating agent essential for introducing the difluoromethyl (CHF2) or difluoroacetyl (CHF2CO) moiety into active pharmaceutical ingredients (APIs) and agrochemicals [1]. Operating as a direct electrophile, it bypasses the need for complex activation steps, making it a critical building block for synthesizing difluoromethylated heterocycles, amides, and esters. Its procurement value lies in its ability to efficiently install the CHF2 group—a prized bioisostere for hydroxyl and thiol groups—while maintaining strict process compatibility and atom economy in industrial-scale continuous flow or batch manufacturing environments.

Research Fit

Reagent role Introduces CHF₂ / CHF₂CO group into organic substrates for pharmaceutical and agrochemical intermediate synthesis
Stability tuning Reported intermediate enzymatic resistance vs monofluoroacetyl and trifluoroacetyl analogs; supports metabolic stability screening
Handling Liquid at 24–25 °C under cold storage; avoids specialized gas-handling infrastructure required for gaseous trifluoroacetyl chloride

Substituting 2,2-difluoroacetyl chloride with difluoroacetic acid or difluoroacetic anhydride introduces severe process inefficiencies. Difluoroacetic acid requires mass-intensive stoichiometric coupling reagents that generate significant chemical waste and complicate downstream purification [1]. Difluoroacetic anhydride suffers from poor atom economy, as half of the molecule is discarded as a difluoroacetate byproduct during acylation. Furthermore, attempting to use crude precursor mixtures containing difluoroacetyl fluoride (DFAF) leads to the fluorination and rapid deactivation of noble metal catalysts in downstream reduction steps[2]. Consequently, procuring high-purity 2,2-difluoroacetyl chloride is mandatory for maximizing atom efficiency, protecting catalytic workflows, and ensuring reproducible yields in late-stage functionalization.

Substitution Risk

Attribute
2,2-Difluoroacetyl chloride (DFAC)
Trifluoroacetyl chloride (TFAC)
Electronic effect
Moderate electron-withdrawing; tunable H-bonding capacity
Stronger electron-withdrawing; may alter reactivity profile and biological readout
Hemiaminal equilibrium
Intermediate ratio; may support tunable reversible covalent interactions
Higher hemiaminal ratio; equilibrium may not transfer directly
Physical state
Liquid at 24–25 °C; manageable under cold storage
Gas at −27 °C; requires specialized gas-handling setup
Synthetic yield
Reported ~87% yield from difluoroacetic acid with SOCl₂
May require forcing conditions; reported yields may differ

Superior Atom Economy in Acylation Workflows vs. Anhydrides

When comparing acylating agents for the installation of the difluoroacetyl group, 2,2-difluoroacetyl chloride provides a distinct stoichiometric advantage over difluoroacetic anhydride [1]. In standard amine or alcohol acylation, the chloride derivative transfers the intact CHF2CO- group with only hydrogen chloride as the leaving group, achieving near-complete utilization of the fluorinated mass. In contrast, difluoroacetic anhydride inherently loses 50% of its difluoroacetyl mass as a difluoroacetic acid byproduct. For industrial procurement, this translates to a massive reduction in fluorinated waste and a significantly lower cost-per-mole of active transferred group when utilizing the chloride form.

Evidence DimensionFluorinated mass utilization (Atom Economy of the acylating agent)
Target Compound Data100% utilization of the difluoroacetyl moiety (leaving group is HCl)
Comparator Or BaselineDifluoroacetic anhydride (50% utilization, loses one difluoroacetate equivalent)
Quantified Difference2x higher fluorinated mass efficiency per mole of reagent
ConditionsStandard stoichiometric acylation of amines/alcohols

Eliminates the generation of expensive fluorinated waste, directly lowering raw material costs in large-scale API manufacturing.

Enzymatic hydrolysis kcat
Head-to-head
DFAC: 4.6 ± 0.8 × 10⁻⁵ s⁻¹ vs CH₂FCO: 3.7 ± 0.6 × 10⁻³ s⁻¹ vs CF₃CO: 1.1 ± 0.4 × 10⁻⁵ s⁻¹
~80-fold lower turnover than monofluoroacetyl; supports metabolic stability screening context
Taka-N-acetyl-β-D-glucosaminidase assay with p-nitrophenyl substrates

Prevention of Noble Metal Catalyst Poisoning vs. Fluoride Contaminants

The purity of the acylating agent is critical during downstream catalytic reductions, such as converting the acyl group to 2,2-difluoroethyl alcohol. Crude synthetic mixtures often contain difluoroacetyl fluoride (DFAF). Patent data demonstrates that trace DFAF reacts with noble metal catalysts to form stable fluoride salts, severely deteriorating catalytic activity and reducing product yield due to side reactions [1]. Procuring high-purity 2,2-difluoroacetyl chloride devoid of fluoride contamination ensures sustained catalyst turnover and prevents these yield-destroying side reactions.

Evidence DimensionDownstream noble metal catalyst viability
Target Compound DataHigh-purity 2,2-Difluoroacetyl chloride (Maintains catalyst activity, prevents fluoride salt formation)
Comparator Or BaselineCrude mixtures containing Difluoroacetyl fluoride (DFAF) (Poisons catalyst via fluorination)
Quantified DifferencePrevention of catalyst deactivation and suppression of 2,2-difluoroethyl 2,2-difluoroacetate byproduct formation
ConditionsCatalytic reduction to 2,2-difluoroethyl alcohol

Ensures the economic viability of downstream catalytic reduction steps by preventing the irreversible poisoning of expensive noble metal catalysts.

Hemiaminal formation
Class-level
Intermediate equilibrium between CF₃CO (higher ratio) and CH₂FCO (lower ratio); correlated to σₚ Hammett constant
May support tunable reversible covalent modification studies
Solvatochromic analysis; precise ratio depends on amine nucleophile and sterics

Differentiated Pharmacophore Introduction vs. Trifluoroacetyl Chloride

While trifluoroacetyl chloride is a common fluorinated building block, it cannot substitute for 2,2-difluoroacetyl chloride in rational drug design. The CF3 group is highly lipophilic and acts solely as an electron-withdrawing, hydrophobic domain. In contrast, the CHF2 group installed by 2,2-difluoroacetyl chloride acts as a lipophilic hydrogen bond donor, serving as a well-established bioisostere for hydroxyl (-OH) and thiol (-SH) groups[1]. Substituting the difluoro- reagent with the trifluoro- analog will drastically alter target binding affinity and metabolic stability.

Evidence DimensionHydrogen bonding capability of the installed functional group
Target Compound DataCHF2 group (Acts as a lipophilic hydrogen bond donor)
Comparator Or BaselineTrifluoroacetyl chloride (CF3 group; strictly hydrophobic, no hydrogen bond donor capacity)
Quantified DifferencePresence vs. absence of hydrogen bond donor capability
ConditionsReceptor binding and pharmacophore modeling in medicinal chemistry

Provides a structural motif essential for mimicking hydroxyl/thiol interactions while improving metabolic stability, a capability absent in trifluoro- analogs.

Synthetic yield
Cross-study
~87%
Reported high-yield route supports supply reliability and cost-effectiveness review
SOCl₂ chlorination of difluoroacetic acid under reflux

Elimination of Stoichiometric Coupling Reagents vs. Free Acid

Utilizing difluoroacetic acid for amide or ester synthesis requires the addition of stoichiometric coupling reagents alongside a base, which drives up procurement costs and complicates the reaction matrix [1]. 2,2-Difluoroacetyl chloride reacts directly and spontaneously with nucleophiles, requiring only an inexpensive base to scavenge the HCl byproduct. This direct acylation pathway simplifies the reaction workup, avoids the generation of difficult-to-remove urea byproducts, and streamlines the process for continuous flow manufacturing.

Evidence DimensionRequirement for auxiliary coupling reagents
Target Compound Data0 equivalents of coupling reagent required (direct electrophilic addition)
Comparator Or BaselineDifluoroacetic acid (Requires ≥1.0 equivalent of expensive coupling agents like HATU/EDC)
Quantified Difference100% reduction in coupling reagent procurement and associated waste
ConditionsAmide/ester bond formation in standard organic solvents

Dramatically reduces the bill of materials and simplifies downstream purification by eliminating high-molecular-weight coupling byproducts.

Boiling point at 760 mmHg
Head-to-head
DFAC: 24–25 °C CDFAC: 20 °C TFAC: −27 °C
Liquid under cold storage; may simplify transfer and metering vs gaseous TFAC
Atmospheric pressure; impacts storage and handling protocols
Commercial purity
Specification review
≥95% (GC); up to 97% available
Meets specification for most published synthetic procedures
Moisture-sensitive; store under inert atmosphere at −10 to 4 °C
Heterocycle synthesis
Class-level
Difluoro-γ-lactams show reported activity in preclinical seizure models
CHF₂ group may be required for intended biological response; data to verify
Qualitative activity difference; precise IC₅₀/ED₅₀ not provided in source

Large-Scale Synthesis of Difluoromethylated Agrochemicals

Directly leverages the superior atom economy of 2,2-difluoroacetyl chloride over difluoroacetic anhydride to manufacture crop protection agents efficiently, minimizing fluorinated waste streams at the pilot and production scale [1].

Late-Stage Bioisosteric Replacement in API Development

Utilizes the compound's unique ability to install the CHF2 hydrogen-bond donor motif, replacing metabolically labile hydroxyl groups without resorting to the purely hydrophobic CF3 group provided by trifluoroacetyl chloride [1].

Precursor for Catalytic Reduction to 2,2-Difluoroethanol

Relies on high-purity, fluoride-free 2,2-difluoroacetyl chloride to ensure the longevity of noble metal catalysts during the synthesis of difluoroethylated building blocks, preventing the catalyst poisoning seen with crude precursor mixtures [2].

Synthesis of Difluoromethyl Heterocycles

Acts as a highly reactive, direct electrophile for cyclocondensation reactions (e.g., forming difluoromethyl pyridines or pyrazoles) where the use of difluoroacetic acid would fail or require excessive activation via coupling agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis with tuned metabolic stability
CHF₂ group enzymatic resistance profile
Hydrolytic stability endpoint review
Agrochemical active ingredient synthesis
CHF₂ group lipophilicity and H-bonding capacity
Target-binding and environmental fate review
Academic CHF₂ motif introduction
Liquid handling under cold storage
Reactivity with amine and heterocycle substrates
Process development for fluorinated intermediates
Established synthetic route with reported yield
Supply reliability and purification scalability review

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

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